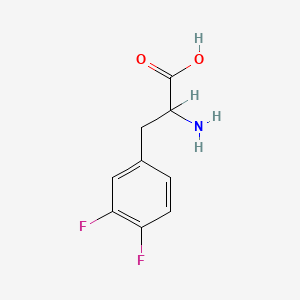

3,4-Difluorophenylalanine

描述

The exact mass of the compound 2-amino-3-(3,4-difluorophenyl)propanoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-amino-3-(3,4-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAWYXDDKCVZTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371797 | |

| Record name | 2-amino-3-(3,4-difluorophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32133-36-1 | |

| Record name | 2-amino-3-(3,4-difluorophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32133-36-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2S)-2-amino-3-(3,4-difluorophenyl)propanoic Acid

For the Attention Of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and potential biological relevance of (2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid, also known as 3,4-Difluoro-L-phenylalanine. This non-natural amino acid is a valuable building block in medicinal chemistry and drug discovery, primarily utilized for the synthesis of peptides and small molecules with enhanced pharmacological profiles.

Core Physicochemical Properties

(2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid is a fluorinated analog of the natural amino acid L-phenylalanine. The introduction of two fluorine atoms onto the phenyl ring significantly alters its electronic properties, lipophilicity, and metabolic stability, making it a desirable component in the design of novel therapeutics.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid | N/A |

| Molecular Formula | C₉H₉F₂NO₂ | N/A |

| Molecular Weight | 201.17 g/mol | [1][2] |

| Melting Point | 215-223°C (for D-isomer) | [] |

| Boiling Point | 311.9°C at 760 mmHg (Predicted) | [] |

| pKa (Predicted) | 1.4 (Carboxylic Acid), 9.42 (Amine) | [4] |

| logP (Predicted) | -1.21 | [4] |

| Appearance | White to off-white powder | [5] |

| Solubility | Soluble in aqueous solutions, with pH-dependent solubility. | [6] |

Properties of Protected Derivatives

In synthetic applications, particularly in peptide synthesis, the amino group of (2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid is commonly protected with groups such as tert-Butoxycarbonyl (Boc) or Fluorenylmethyloxycarbonyl (Fmoc).

| Property | Boc-protected | Fmoc-protected |

| Molecular Formula | C₁₄H₁₇F₂NO₄ | C₂₄H₁₉F₂NO₄ |

| Molecular Weight | 301.29 g/mol | 423.4 g/mol |

| Melting Point | 83°C | 165 - 168°C |

| Appearance | White to off-white solid | White to off-white powder |

| Solubility | Soluble in methanol. | N/A |

Synthesis and Analysis

Experimental Protocol: Enantioselective Synthesis (General Approach)

Workflow for a Generalized Enantioselective Synthesis

Caption: Generalized workflow for the enantioselective synthesis.

Methodology:

-

Azalactone Formation: 3,4-Difluorobenzaldehyde is condensed with N-acetylglycine in the presence of a dehydrating agent (e.g., acetic anhydride) and a base (e.g., sodium acetate) to form the corresponding azalactone.

-

Asymmetric Hydrogenation: The resulting α,β-unsaturated azalactone is subjected to asymmetric hydrogenation using a chiral catalyst, such as a rhodium complex with a chiral phosphine (B1218219) ligand (e.g., DuPhos). This step establishes the (S)-stereochemistry at the α-carbon.

-

Enzymatic Hydrolysis: The N-acetylated product is then treated with an acylase enzyme. This enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the D-enantiomer unreacted. This step allows for the separation and purification of the desired (S)-enantiomer.[7]

-

Purification: The final product is purified using standard techniques such as recrystallization or ion-exchange chromatography.

Analytical Characterization

The identity and purity of (2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid and its derivatives are typically confirmed using a combination of analytical techniques.

Experimental Protocol: Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): Purity is assessed by reverse-phase HPLC.

-

Column: C18 column.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid.

-

Detection: UV at 254 nm.

-

-

Mass Spectrometry (MS): The molecular weight is confirmed by high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI). For the Fmoc-protected derivative, a prominent protonated molecular ion [M+H]⁺ is observed at a mass-to-charge ratio of 424.1297.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure is elucidated by ¹H, ¹³C, and ¹⁹F NMR.

Biological Activity and Potential Mechanism of Action

(2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid is primarily used as a building block to enhance the properties of peptides and other drug candidates. The incorporation of fluorine can lead to:

-

Increased Metabolic Stability: The C-F bond is stronger than the C-H bond, making the molecule more resistant to enzymatic degradation.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.

-

Improved Pharmacokinetic Properties: The lipophilicity and membrane permeability of a molecule can be fine-tuned by the addition of fluorine atoms.

While the intrinsic biological activity of (2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid is not extensively studied, related halogenated phenylalanine derivatives have been shown to modulate glutamatergic synaptic transmission.[11][12] Specifically, compounds like 3,5-dibromo-L-phenylalanine have been demonstrated to act as partial agonists at NMDA receptors, reduce glutamate (B1630785) release, and block AMPA/kainate receptors.[13][14]

Based on these findings, a plausible, though hypothetical, signaling pathway for (2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid could involve the modulation of glutamate receptors.

Hypothetical Signaling Pathway in a Neuron

Caption: Hypothetical modulation of glutamate receptors.

This diagram illustrates a potential mechanism where the compound could fine-tune neuronal excitability by interacting with key glutamate receptors, a pathway with therapeutic implications for a range of neurological disorders.

Applications in Research and Drug Development

The unique properties of (2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid make it a valuable tool for:

-

Peptide Synthesis: Incorporation into peptides to improve their stability, bioactivity, and pharmacokinetic profiles.

-

Drug Design: Used as a scaffold or building block for the synthesis of small molecule inhibitors and modulators of various biological targets.

-

Protein Engineering and ¹⁹F NMR Studies: The fluorine atoms serve as a sensitive NMR probe to study protein structure, dynamics, and interactions.[9][10][]

References

- 1. 3,4-Difluoro-d-phenylalanine | C9H9F2NO2 | CID 716298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Difluoro-L-phenylalanine | C9H9F2NO2 | CID 716295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. SwissSidechain - A database of non-natural sidechains [swisssidechain.ch]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy Fmoc-3,4-difluoro-L-phenylalanine | 198560-43-9 [smolecule.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Efficacy of 3,5-dibromo-L-phenylalanine in rat models of stroke, seizures and sensorimotor gating deficit - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 3,4-Difluorophenylalanine

An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Difluorophenylalanine

Introduction

This compound is a synthetic, non-proteinogenic amino acid that has garnered significant attention in the fields of medicinal chemistry and drug development. The strategic incorporation of two fluorine atoms onto the phenyl ring of phenylalanine imparts unique physicochemical properties. These modifications can significantly influence molecular conformation, metabolic stability, and binding affinity to biological targets, making it a valuable building block for the design of novel peptides and small molecule therapeutics.[1][2][3] The introduction of fluorine can modulate acidity, basicity, lipophilicity, and other properties, which in turn affects the bioavailability and efficacy of drug candidates.[3][4] This technical guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and a visualization of its synthesis and metabolic context.

Core Physicochemical Properties

The introduction of two fluorine atoms to the phenyl ring of phenylalanine substantially alters its electronic and lipophilic characteristics compared to the parent amino acid. The quantitative physicochemical data for this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others, like pKa, are often estimated based on closely related analogs.

| Property | Value | Source |

| Molecular Formula | C₉H₉F₂NO₂ | [][6][7] |

| Molecular Weight | 201.17 g/mol | [][6][7] |

| Appearance | Almost white powder | [] |

| Melting Point | 215-223 °C | [] |

| Boiling Point | 311.9 °C (at 760 mmHg) | [] |

| Density | 1.379 g/cm³ | [] |

| pKa (Carboxylic Acid) | ~1.8-2.2 (estimated) | [8] |

| pKa (Amine) | ~9.1-9.2 (estimated) | [8] |

| logP (octanol/water) | -1.8 (Computed) | [6][7] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key .

Determination of Melting Point

The melting point of a crystalline solid is a fundamental physical property and a crucial indicator of its purity.

Methodology:

-

A small quantity of finely powdered, dry this compound is carefully packed into a glass capillary tube, sealed at one end, to a height of 2-3 mm.[8]

-

The capillary tube is placed into a calibrated melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[8]

-

The temperature at which the first drop of liquid is observed (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range constitutes the melting point.[8] A narrow melting range (e.g., < 2 °C) is indicative of high purity.

Determination of pKa by Acid-Base Titration

The pKa values, which represent the dissociation constants of the ionizable carboxylic acid and amino groups, are critical for understanding the ionization state of the amino acid at different pH values.[9] These values are determined experimentally by performing an acid-base titration and plotting the titration curve.[10][11]

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

-

Titration Setup: The amino acid solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution to monitor the pH continuously.

-

Acidic Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from a burette. The pH of the solution is recorded after each addition, allowing for equilibration.[12]

-

Basic Titration: In a separate experiment, a standardized solution of a strong base (e.g., 0.1 M NaOH) is titrated against a fresh sample of the amino acid solution. The pH is recorded after each incremental addition.[10][12]

-

Data Analysis: The recorded pH values are plotted against the volume of titrant (acid or base) added. The resulting titration curve will show two inflection points corresponding to the pKa values of the carboxylic acid group (pKa1) and the amino group (pKa2).[9] The pKa is the pH at which the concentration of the protonated and deprotonated forms of an ionizable group are equal.[9]

Determination of Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity, a key parameter in drug design that influences ADME (absorption, distribution, metabolism, and excretion) properties.[13][14]

Methodology (Shake-Flask Method):

-

Solvent Saturation: n-Octanol and water (or a suitable buffer like PBS, pH 7.4) are mixed and shaken vigorously to ensure mutual saturation. The two phases are then separated.[15]

-

Partitioning: A known amount of this compound is dissolved in the saturated n-octanol. An equal volume of the saturated water/buffer is added.[15]

-

Equilibration: The mixture is sealed and agitated (e.g., by rotation or shaking) for a sufficient period (e.g., 1-24 hours) to allow the compound to partition between the two phases and reach equilibrium.[15]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.[15] For fluorinated compounds, ¹⁹F NMR spectroscopy offers a highly sensitive and direct method for quantification.[16]

-

Calculation: The logP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[13]

Synthesis and Metabolic Pathways

The unique properties of this compound make its synthesis and metabolic fate topics of great interest for researchers.

General Synthesis Workflow

One common method for the synthesis of fluorinated α-amino acids is the Erlenmeyer-Plöchl azalactone synthesis.[4] This involves the condensation of a fluorinated benzaldehyde (B42025) with N-acetylglycine to form an oxazolone (B7731731) (azalactone), which is then subjected to reductive ring cleavage to yield the final amino acid.[4]

Metabolic Pathway Context

In biological systems, phenylalanine is an essential amino acid. Its primary metabolic fate is the irreversible hydroxylation to tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH), primarily in the liver.[17] This pathway is crucial, and its deficiency leads to the metabolic disorder phenylketonuria (PKU).[17] Fluorinated phenylalanine analogs can act as probes or inhibitors of this pathway. The presence of fluorine atoms can alter the interaction with PAH and subsequent metabolic steps.[3]

Conclusion

This compound presents a compelling profile for researchers in drug discovery and chemical biology. Its distinct physicochemical properties, stemming from the strategic placement of fluorine atoms, offer a powerful tool to enhance the characteristics of peptides and small molecules. Understanding these properties through robust experimental determination is fundamental to harnessing its full potential in developing next-generation therapeutics. The provided protocols and workflows serve as a foundational guide for the characterization, synthesis, and biological investigation of this important fluorinated amino acid.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,4-Difluoro-d-phenylalanine | C9H9F2NO2 | CID 716298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,4-Difluoro-L-phenylalanine | C9H9F2NO2 | CID 716295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 10. scribd.com [scribd.com]

- 11. echemi.com [echemi.com]

- 12. egyankosh.ac.in [egyankosh.ac.in]

- 13. acdlabs.com [acdlabs.com]

- 14. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 15. enamine.net [enamine.net]

- 16. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 17. benchchem.com [benchchem.com]

A Technical Guide to 3,4-Difluorophenylalanine: Properties, Synthesis, and Application in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,4-Difluorophenylalanine, a fluorinated analog of the natural amino acid phenylalanine. Its unique physicochemical properties make it a valuable tool in peptide design, drug discovery, and the study of protein structure and function. This document details its chemical properties, provides experimental protocols for its synthesis and incorporation into peptides, and explores its application in modulating and investigating cellular signaling pathways.

Core Properties of this compound

This compound is a non-proteinogenic amino acid where two hydrogen atoms on the phenyl ring of phenylalanine are replaced by fluorine atoms. This substitution significantly alters the electronic properties of the aromatic ring, influencing its interactions and metabolic stability. It exists as two stereoisomers, the L- and D-forms, which have distinct CAS numbers but identical molecular weights.

| Property | L-3,4-Difluorophenylalanine | D-3,4-Difluorophenylalanine |

| CAS Number | 31105-90-5[1] | 249648-08-6[2] |

| Molecular Formula | C₉H₉F₂NO₂[1] | C₉H₉F₂NO₂[2] |

| Molecular Weight | 201.17 g/mol [1] | 201.17 g/mol [2] |

Experimental Protocols

The unique characteristics of this compound have led to the development of specific experimental protocols for its use in research. Below are detailed methodologies for its synthesis, incorporation into peptides, and its use as a probe in NMR spectroscopy.

Synthesis of Fluorinated Phenylalanine Analogs

The Erlenmeyer-Plöchl synthesis is a well-established method for preparing α-amino acids and can be adapted for fluorinated analogs.

Protocol: Synthesis of 3,5-Difluoro-DL-phenylalanine via Erlenmeyer-Plöchl Reaction [3]

-

Step 1: Azlactone Formation

-

In a 250 mL round-bottom flask, combine 3,5-difluorobenzaldehyde (B1330607) (0.1 mol), N-acetylglycine (0.1 mol), and anhydrous sodium acetate (B1210297) (0.1 mol).

-

Add acetic anhydride (B1165640) (0.32 mol) to the flask.

-

Heat the mixture to reflux (100-110 °C) with constant stirring for 2 hours.

-

After cooling to room temperature, slowly add the mixture to 200 mL of ice-cold water with vigorous stirring to precipitate the azlactone.

-

Collect the yellow solid precipitate by vacuum filtration.

-

-

Step 2: Reductive Hydrolysis

-

Suspend the dried azlactone in a mixture of hydriodic acid (57%) and red phosphorus.

-

Heat the mixture to reflux for 3 hours with vigorous stirring.

-

After cooling, filter the mixture to remove excess red phosphorus and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a minimum amount of hot water and adjust the pH to ~6 with ammonium (B1175870) hydroxide (B78521) to precipitate the amino acid.

-

Collect the white solid by vacuum filtration, wash with cold water and diethyl ether, and dry under vacuum.

-

References

- 1. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′difluorophenyl)-alanine - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Conformational Analysis of 3,4-Difluorophenylalanine: A Methodological Whitepaper

For: Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorophenylalanine is a non-canonical amino acid that holds significant interest in medicinal chemistry and drug development. The introduction of two fluorine atoms onto the phenyl ring can substantially alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and non-covalent interaction profile. Specifically, the electron-withdrawing nature of fluorine can modulate the electrostatic potential of the aromatic ring, influencing cation-π and other intermolecular interactions crucial for molecular recognition and biological activity.

A thorough understanding of the conformational landscape of this compound is paramount for predicting its behavior in a biological milieu, such as a protein binding pocket. The three-dimensional structure of the molecule is dictated by the rotational freedom around several key single bonds, defined by a set of dihedral angles. Theoretical calculations provide a powerful avenue for exploring the potential energy surface (PES) of the molecule to identify low-energy, stable conformers and to understand the energetic barriers between them. This guide details the standard computational protocols for determining these stable conformations in both the gas phase and in solution.

Key Dihedral Angles in this compound

The conformation of this compound is primarily defined by four critical dihedral angles, which describe the rotation around key bonds in the molecule's backbone and side chain:

-

Phi (φ): Defines the rotation around the N-Cα bond.

-

Psi (ψ): Defines the rotation around the Cα-C bond.

-

Chi1 (χ1): Defines the rotation around the Cα-Cβ bond.

-

Chi2 (χ2): Defines the rotation around the Cβ-Cγ bond of the phenyl ring.

The combination of these angles dictates the overall three-dimensional structure of the molecule.

Computational Methodologies

A robust theoretical investigation into the conformational space of this compound involves a multi-step computational approach. This ensures a thorough exploration of the potential energy surface and accurate calculation of the relative energies of the identified conformers.

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocols outline a standard and reliable method for the conformational analysis of this compound.

Protocol 1: Conformational Search

-

Objective: To generate a diverse set of possible conformers across the potential energy surface.

-

Methodology:

-

Systematic Search: This method involves the incremental rotation of the key dihedral angles (φ, ψ, χ1, and χ2). A grid search with 30° or 60° increments for each angle is a common starting point. This approach is thorough but can be computationally expensive.

-

Stochastic Search (e.g., Molecular Dynamics): A high-temperature molecular dynamics (MD) simulation allows the molecule to overcome rotational barriers and explore a wide range of conformations. Snapshots from the MD trajectory are then selected as starting points for optimization.

-

Software: Tools like CREST/CENSO can be employed for an automated and efficient conformational search using semi-empirical methods like GFN2-xTB.

-

Protocol 2: Geometry Optimization

-

Objective: To find the nearest local energy minimum for each of the conformers generated in the search phase.

-

Methodology:

-

Density Functional Theory (DFT) is the most common and reliable method for geometry optimization.

-

A common choice of functional and basis set for this purpose is B3LYP/6-31G(d,p) . This level of theory provides a good balance between accuracy and computational cost.

-

More accurate results can be obtained with larger basis sets such as 6-311++G(d,p) or with different functionals like the M06 suite, which is often recommended for systems with non-covalent interactions.

-

Software: Gaussian, ORCA, or similar quantum chemistry packages are used for these calculations.

-

Protocol 3: Frequency Calculations

-

Objective: To verify that the optimized geometries are true minima on the potential energy surface and to calculate thermodynamic properties.

-

Methodology:

-

Vibrational frequency calculations are performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-31G(d,p) ).

-

A true minimum is confirmed by the absence of any imaginary frequencies. The presence of an imaginary frequency indicates a transition state.

-

These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections, which are essential for obtaining accurate relative free energies of the conformers.

-

Protocol 4: High-Accuracy Single-Point Energy Calculations

-

Objective: To refine the relative energies of the identified conformers using a more accurate level of theory.

-

Methodology:

-

Single-point energy calculations are performed on the optimized geometries from Protocol 2.

-

Higher-level DFT: Double-hybrid functionals such as DSD-PBEP86-D3BJ can provide improved accuracy.

-

Ab initio methods: Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)) with a large basis set (e.g., aug-cc-pVTZ) offer the gold standard in accuracy, though they are computationally very demanding.

-

Protocol 5: Solvation Effects

-

Objective: To model the influence of a solvent (e.g., water) on the conformational preferences of this compound.

-

Methodology:

-

Implicit Solvation Models: The Polarizable Continuum Model (PCM) or the SMD solvation model are widely used. In these models, the solvent is treated as a continuous medium with a specific dielectric constant. This is computationally efficient.

-

Explicit Solvation Models: A number of solvent molecules are explicitly included in the calculation. This is computationally intensive but provides a more detailed description of specific solute-solvent interactions, such as hydrogen bonding.

-

Data Presentation: Illustrative Conformational Data

The results of a conformational analysis are typically summarized in tables for easy comparison of the different conformers. The following tables are illustrative examples of how the data for this compound would be presented.

Table 1: Illustrative Relative Energies of this compound Conformers

| Conformer ID | Relative Energy (kcal/mol) (Gas Phase, B3LYP/6-311++G(d,p)) | Relative Free Energy (kcal/mol) (Aqueous Phase, SMD) |

| 34DFP-1 | 0.00 | 0.00 |

| 34DFP-2 | 0.78 | 0.59 |

| 34DFP-3 | 1.15 | 1.42 |

| 34DFP-4 | 2.30 | 2.05 |

Table 2: Illustrative Dihedral Angles for the Most Stable Conformer (34DFP-1)

| Dihedral Angle | Value (Degrees) |

| φ | -88.5 |

| ψ | 72.3 |

| χ1 | 175.9 |

| χ2 | 88.7 |

Mandatory Visualization: Computational Workflow

The following diagram illustrates a typical workflow for the theoretical conformational analysis of a flexible molecule like this compound.

Caption: Computational workflow for conformational analysis.

Conclusion

The theoretical conformational analysis of this compound is a critical step in understanding its potential role in drug design and chemical biology. By following the protocols outlined in this guide, researchers can perform a robust theoretical study to elucidate the conformational preferences of this and other non-canonical amino acids. The resulting data on dihedral angles and relative energies of stable conformers are invaluable for understanding their behavior in biological systems and for their application in drug design and development. Such studies

A Technical Guide to the Solubility of 3,4-Difluorophenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,4-Difluorophenylalanine, a synthetic amino acid of significant interest in medicinal chemistry and drug development. The strategic incorporation of two fluorine atoms onto the phenyl ring of phenylalanine imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and the overall efficacy of peptides and small molecule therapeutics.

Physicochemical Properties of this compound

The introduction of fluorine atoms significantly alters the electronic and lipophilic character of the parent amino acid, phenylalanine. These changes have a direct impact on its solubility in different solvent systems. A summary of the key physicochemical properties of this compound is presented below. It is important to note that where precise experimental values are unavailable, high-quality computed or estimated values based on similar structures are provided.

| Property | Value | Source |

| Molecular Formula | C₉H₉F₂NO₂ | PubChem[1][2] |

| Molecular Weight | 201.17 g/mol | PubChem[1][2][] |

| Melting Point | 215-223 °C (D-isomer) | BOC Sciences[] |

| 237 °C (DL-isomer) | ChemicalBook | |

| Boiling Point | 311.9 °C at 760 mmHg (Predicted) | BOC Sciences[] |

| pKa (Carboxylic Acid) | ~1.8-2.2 (Estimated) | Based on Phenylalanine |

| pKa (Amine) | ~9.1-9.2 (Estimated) | Based on Phenylalanine |

| logP (octanol/water) | -1.8 (Computed for L-enantiomer) | PubChem[1][2] |

Qualitative Solubility of this compound

Quantitative solubility data for this compound is sparse in the literature. However, qualitative descriptions and data for structurally similar fluorinated amino acids provide valuable insights into its expected solubility profile.

| Solvent | Qualitative Solubility | Source/Analogue |

| Water | Slightly soluble | Based on 4-Fluoro-DL-phenylalanine[4] |

| Methanol | Slightly soluble | Based on 3,5-Difluoro-DL-phenylalanine[5] |

| Ethanol | Insoluble (for L-Phenylalanine) | PubChem[6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Based on 4-Fluoro-D-phenylalanine HCl (55 mg/mL)[7] |

Experimental Protocol for Solubility Determination

The following section details a generalized yet comprehensive methodology for determining the solubility of this compound. The protocol is based on the widely accepted shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective:

To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, methanol, DMSO)

-

Calibrated analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Volumetric flasks and pipettes

-

HPLC-grade mobile phase solvents

Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials.

-

Add a known volume of the desired solvent to each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid.

-

Accurately dilute the filtered sample with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

-

Inject the diluted, filtered sample into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting concentration represents the solubility of this compound in the tested solvent at the specified temperature.

-

Caption: Workflow for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound is a complex interplay of its intrinsic physicochemical properties and the characteristics of the solvent. The diagram below illustrates the logical relationships between these factors.

Caption: Interplay of factors affecting the solubility of this compound.

References

- 1. 3,4-Difluoro-L-phenylalanine | C9H9F2NO2 | CID 716295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Difluoro-d-phenylalanine | C9H9F2NO2 | CID 716298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DL-3-(4-Fluorophenyl)alanine CAS#: 51-65-0 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Fluoro-D-phenylalanine HCl | TargetMol [targetmol.com]

Spectroscopic Characterization of 3,4-Difluorophenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3,4-Difluorophenylalanine, a fluorinated analog of the essential amino acid phenylalanine. The incorporation of fluorine atoms into the phenyl ring significantly alters the molecule's electronic properties, making it a valuable tool in drug development and biochemical studies. This document details the expected results from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and data presented in a clear, tabular format.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Where experimental data is not publicly available, predicted values based on analogous compounds and spectroscopic principles are provided.

Table 1: Physical and Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₉H₉F₂NO₂ |

| Molecular Weight | 201.17 g/mol [1][2] |

| Monoisotopic Mass | 201.06013485 Da[1][2] |

| Mass Spectrometry (ESI-MS) | |

| m/z of [M+H]⁺ | 202.0679 |

| m/z of [M-H]⁻ | 200.0524 |

| m/z of [M+Na]⁺ | 224.0498 |

Note: ESI-MS m/z values are calculated based on the monoisotopic mass.

Table 2: Predicted ¹H NMR Spectral Data for this compound (500 MHz, D₂O)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α | 4.0 - 4.2 | dd | J(Hα, Hβa) ≈ 5-6 |

| J(Hα, Hβb) ≈ 7-8 | |||

| H-βa, H-βb | 3.1 - 3.4 | m | |

| Aromatic H-2 | 7.2 - 7.4 | d | J(H,F) ≈ 8-10 |

| Aromatic H-5 | 7.1 - 7.3 | dd | J(H,H) ≈ 8-9, J(H,F) ≈ 6-7 |

| Aromatic H-6 | 7.0 - 7.2 | m |

Note: Predicted chemical shifts and coupling constants are based on the analysis of similar fluorinated aromatic compounds and standard amino acid spectra. Actual values may vary based on solvent and pH.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (125 MHz, D₂O)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | 173 - 176 |

| C-α | 55 - 58 |

| C-β | 36 - 39 |

| Aromatic C-1 | 132 - 135 |

| Aromatic C-2 | 117 - 120 (d) |

| Aromatic C-3 | 150 - 153 (dd) |

| Aromatic C-4 | 148 - 151 (dd) |

| Aromatic C-5 | 118 - 121 (d) |

| Aromatic C-6 | 124 - 127 (d) |

Note: Predicted chemical shifts are provided. The aromatic carbons attached to fluorine will exhibit splitting (d = doublet, dd = doublet of doublets) due to C-F coupling.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad |

| N-H stretch (amine) | 3000 - 3300 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Weak |

| C-H stretch (aliphatic) | 2850 - 3000 | Weak |

| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong |

| N-H bend (amine) | 1580 - 1650 | Medium |

| C=C stretch (aromatic) | 1500 - 1600 | Medium |

| C-F stretch | 1100 - 1250 | Strong |

Note: Predicted absorption ranges are based on characteristic vibrational frequencies of the functional groups present in the molecule.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei in this compound, confirming its molecular structure.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent can affect the chemical shifts of labile protons (e.g., -NH₂ and -COOH).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon, simplifying the spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed. Chemical shifts are referenced to an internal standard (e.g., TMS or a residual solvent peak).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (approx. 1-2 mg) with dry potassium bromide (KBr, approx. 100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use an FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum. The positions and shapes of the absorption bands are then analyzed to identify functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of this compound and to study its fragmentation pattern.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water mixture) to a concentration of approximately 10-100 µM.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). A high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR)) is recommended for accurate mass measurements.

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ion (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).

-

Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) or other fragmentation methods to generate a fragment ion spectrum. This provides structural information.

-

-

Data Analysis:

-

Determine the exact mass of the molecular ion and use it to confirm the elemental formula.

-

Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the molecule.

-

References

Commercial Suppliers and Technical Guide for High-Purity 3,4-Difluoro-L-phenylalanine

For researchers, scientists, and drug development professionals, sourcing high-purity non-canonical amino acids like 3,4-Difluoro-L-phenylalanine is a critical first step in peptide and protein engineering, as well as in the development of novel therapeutics and diagnostic agents. This technical guide provides an in-depth overview of commercial suppliers, available purity data, and key experimental considerations for the use of this versatile fluorinated amino acid.

Commercial Availability and Specifications

High-purity 3,4-Difluoro-L-phenylalanine and its derivatives, primarily with Fmoc and Boc protecting groups for solid-phase peptide synthesis (SPPS), are available from a number of specialized chemical suppliers. The purity and analytical data provided by these suppliers are crucial for ensuring the quality and reproducibility of research outcomes.

Below is a summary of commercially available 3,4-Difluoro-L-phenylalanine and its Fmoc-protected derivative, with quantitative data compiled from various sources.

Table 1: Commercial Supplier Data for Fmoc-3,4-difluoro-L-phenylalanine

| Supplier | Product Name | CAS Number | Purity (by HPLC) | Water Content (Karl Fischer) | Molecular Formula | Molecular Weight ( g/mol ) |

| Thermo Scientific (Alfa Aesar) | 3,4-Difluoro-N-Fmoc-L-phenylalanine | 198560-43-9 | ≥94.0% | ≤2.0% | C₂₄H₁₉F₂NO₄ | 423.42 |

| Chem-Impex | Fmoc-3,4-difluoro-L-phenylalanine | 198560-43-9 | 98.3% (Lot Z03E032)[1] | 0.1% (Lot Z03E032)[1] | C₂₄H₁₉F₂NO₄ | 423.4 |

Table 2: Commercial Supplier Data for 3,4-Difluoro-L-phenylalanine and its DL-racemate

| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) |

| Key Organics | 3,4-Difluoro-DL-phenylalanine | 32133-36-1 | >90%[2] | C₉H₉F₂NO₂ | 201.17 |

| PubChem | 3,4-Difluoro-L-phenylalanine | 31105-90-5 | - | C₉H₉F₂NO₂ | 201.17[3] |

Physicochemical Properties

The introduction of two fluorine atoms to the phenyl ring of L-phenylalanine significantly alters its electronic properties, enhancing its utility in various applications.

Table 3: Physicochemical Properties of 3,4-Difluoro-L-phenylalanine

| Property | Value |

| Molecular Formula | C₉H₉F₂NO₂ |

| Molecular Weight | 201.17 g/mol [3] |

| IUPAC Name | (2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid |

| CAS Number | 31105-90-5[3] |

Experimental Protocols

Synthesis of Fluorinated Phenylalanines

Conceptual Workflow for the Synthesis of 3,4-Difluoro-L-phenylalanine

Caption: Conceptual synthesis pathway for 3,4-Difluoro-L-phenylalanine.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected version of 3,4-Difluoro-L-phenylalanine is a key reagent for its incorporation into peptides using SPPS. The unique properties of the fluorinated aromatic ring can enhance metabolic stability and modulate binding affinities.[7]

General SPPS Workflow for Incorporating Fmoc-3,4-difluoro-L-phenylalanine

Caption: General workflow for incorporating Fmoc-3,4-difluoro-L-phenylalanine via SPPS.

Applications in Research and Drug Development

Enhanced Metabolic Stability and Biological Activity

The incorporation of fluorinated amino acids into peptides is a well-established strategy to enhance their metabolic stability.[6] The strong carbon-fluorine bond can protect against enzymatic degradation, leading to a longer in vivo half-life. Furthermore, the altered electronic properties of the difluorinated phenyl ring can influence peptide conformation and binding to biological targets, potentially leading to improved efficacy and selectivity.[7]

19F NMR Spectroscopy

The presence of fluorine provides a unique spectroscopic handle for studying protein structure and dynamics using 19F NMR. Since fluorine is not naturally present in biological systems, the 19F NMR signal from an incorporated 3,4-Difluoro-L-phenylalanine residue provides a clean and sensitive probe of the local environment within the protein.

Positron Emission Tomography (PET) Imaging

Radiolabeled analogues of 3,4-Difluoro-L-phenylalanine are promising tracers for PET imaging, particularly in oncology. Cancer cells often exhibit increased amino acid metabolism and up-regulation of amino acid transporters.[8] 18F-labeled 3,4-Difluoro-L-phenylalanine can be taken up by these transporters, allowing for the visualization of tumors.[8][9]

Signaling Pathway: Amino Acid Uptake in Cancer Cells for PET Imaging

Caption: Cellular uptake of [18F]-3,4-Difluoro-L-phenylalanine for PET imaging.

Conclusion

High-purity 3,4-Difluoro-L-phenylalanine is a valuable tool for researchers in peptide chemistry, drug discovery, and molecular imaging. While detailed synthesis protocols for this specific isomer are not widely published, established methods for related compounds provide a strong foundation for its preparation. The commercial availability of its Fmoc-protected form facilitates its incorporation into peptides, enabling the development of more stable and potent therapeutic candidates and sophisticated molecular probes. The continued exploration of the unique properties conferred by fluorine substitution will undoubtedly lead to further innovations in the life sciences.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. keyorganics.net [keyorganics.net]

- 3. 3,4-Difluoro-L-phenylalanine | C9H9F2NO2 | CID 716295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 3,4-Difluoro-N-Fmoc-L-phenylalanine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. L-3,4-Dihydroxy-6-[18F]fluorophenylalanine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Synthesis of D-3,4-Difluorophenylalanine for Peptide Modification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery, offering the potential to enhance therapeutic properties such as metabolic stability, receptor affinity, and conformational rigidity. D-3,4-Difluorophenylalanine, a fluorinated analog of phenylalanine, is a particularly valuable building block for these purposes. The introduction of fluorine atoms can modulate the electronic properties of the aromatic ring and increase resistance to enzymatic degradation. This technical guide provides a comprehensive overview of the synthesis of D-3,4-Difluorophenylalanine and its subsequent incorporation into peptides. Detailed experimental protocols for a chemoenzymatic synthesis route are presented, along with a discussion of the impact of this modification on peptide-receptor interactions, specifically focusing on the somatostatin (B550006) receptor signaling pathway.

Introduction

Fluorinated amino acids have garnered significant attention in medicinal chemistry due to the unique properties conferred by the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond.[1][2] Incorporating these modified amino acids into peptide sequences can lead to enhanced thermal and chemical stability, increased lipophilicity, and improved pharmacological activity.[3] D-amino acids, in general, are known to increase peptide resistance to proteolysis, a critical factor in improving the in-vivo half-life of peptide-based drugs.[4] The combination of these features in D-3,4-Difluorophenylalanine makes it a highly desirable component for the design of novel peptide therapeutics.

This guide details a robust chemoenzymatic approach for the synthesis of D-3,4-Difluorophenylalanine, beginning with the chemical synthesis of the racemic N-acetyl-3,4-difluorophenylalanine, followed by an enzymatic resolution step to isolate the desired D-enantiomer. Furthermore, a standard protocol for the incorporation of the synthesized D-amino acid into a peptide chain using Fmoc-based solid-phase peptide synthesis (SPPS) is provided.

Synthesis of D-3,4-Difluorophenylalanine

The synthesis of D-3,4-Difluorophenylalanine is achieved through a multi-step process involving the initial chemical synthesis of a racemic precursor followed by enzymatic resolution to obtain the enantiomerically pure D-form.

Chemical Synthesis of N-acetyl-DL-3,4-difluorophenylalanine

The initial step involves the synthesis of racemic N-acetyl-3,4-difluorophenylalanine via the Erlenmeyer-Plöchl reaction. This method provides a reliable route to α-amino acids.[1][5] The overall workflow is depicted below.

Caption: Workflow for the chemical synthesis of N-acetyl-DL-3,4-difluorophenylalanine.

Experimental Protocol:

-

Step 1: Azlactone Formation.

-

In a round-bottom flask, combine 3,4-difluorobenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and fused sodium acetate (1.5 eq).[6]

-

Add acetic anhydride (3.0 eq) to the mixture.[6]

-

Heat the mixture on a water bath for 2 hours.[6]

-

After cooling to room temperature, add ethanol (B145695) and refrigerate overnight to precipitate the azlactone.[6]

-

Collect the solid by filtration and wash with cold ethanol.

-

-

Step 2: Reductive Hydrolysis.

-

Suspend the dried azlactone in a mixture of hydriodic acid (57%) and red phosphorus.[1]

-

Reflux the mixture for 3 hours with vigorous stirring.[1]

-

After cooling, filter to remove excess phosphorus.

-

Concentrate the filtrate and dissolve the residue in hot water.

-

Adjust the pH to ~6 with ammonium (B1175870) hydroxide (B78521) to precipitate DL-3,4-difluorophenylalanine.[1]

-

Collect the product by filtration.

-

-

Step 3: N-acetylation.

-

Suspend DL-3,4-difluorophenylalanine in water.

-

Add acetic anhydride and maintain the pH at ~8 with the addition of aqueous sodium hydroxide.

-

After the reaction is complete, acidify the solution with hydrochloric acid to precipitate N-acetyl-DL-3,4-difluorophenylalanine.

-

Collect the product by filtration and dry.

-

Enzymatic Resolution of N-acetyl-DL-3,4-difluorophenylalanine

Enzymatic resolution provides a highly selective method for separating the D- and L-enantiomers.[4] Aminoacylases are enzymes that catalyze the hydrolysis of N-acyl-amino acids, often with high enantioselectivity.[7][8][9]

Caption: Workflow for the enzymatic resolution of N-acetyl-DL-3,4-difluorophenylalanine.

Experimental Protocol:

-

Dissolve N-acetyl-DL-3,4-difluorophenylalanine in a phosphate (B84403) buffer (e.g., 0.1 M, pH 7.5-8.0).

-

Add a suitable aminoacylase (e.g., from Aspergillus oryzae).

-

Incubate the mixture at an optimal temperature (e.g., 37 °C) and monitor the reaction progress.

-

Upon completion (ideally at ~50% conversion), stop the reaction.

-

Separate the resulting L-3,4-difluorophenylalanine from the unreacted N-acetyl-D-3,4-difluorophenylalanine by adjusting the pH and performing extraction or ion-exchange chromatography.

-

Isolate the N-acetyl-D-3,4-difluorophenylalanine and perform acid hydrolysis (e.g., with 6M HCl) to remove the acetyl group, yielding D-3,4-difluorophenylalanine.

| Parameter | Value/Range | Reference |

| Erlenmeyer-Plöchl Yield | Moderate to High | [6] |

| Enzymatic Resolution Conversion | ~50% (for optimal resolution) | [4] |

| Enantiomeric Excess (D-form) | >95% | [10] |

Peptide Modification with D-3,4-Difluorophenylalanine

The synthesized D-3,4-difluorophenylalanine can be incorporated into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS).[3][11][12]

Fmoc Protection of D-3,4-Difluorophenylalanine

Prior to SPPS, the amino group of D-3,4-difluorophenylalanine must be protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

Experimental Protocol:

-

Dissolve D-3,4-difluorophenylalanine in a mixture of dioxane and water.

-

Add sodium carbonate to maintain a basic pH.

-

Add Fmoc-succinimide (Fmoc-OSu) portion-wise while stirring.

-

Monitor the reaction by TLC.

-

After completion, acidify the mixture and extract the Fmoc-D-3,4-difluorophenylalanine into an organic solvent.

-

Dry and crystallize the product.

Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for one cycle of amino acid addition in Fmoc-SPPS.

Caption: A single cycle of Fmoc-based solid-phase peptide synthesis.

Experimental Protocol:

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30-60 minutes.[12]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF.[13]

-

Coupling:

-

In a separate vessel, dissolve Fmoc-D-3,4-difluorophenylalanine (e.g., 3 eq), a coupling agent (e.g., HBTU, 3 eq), and a base (e.g., DIPEA, 6 eq) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours. Monitor coupling completion with a Kaiser test.[14]

-

-

Washing: Wash the resin with DMF and dichloromethane (B109758) (DCM).

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.[14]

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

| Parameter | Value/Range | Reference |

| Fmoc-Amino Acid Excess | 3-5 equivalents | [12] |

| Coupling Time | 1-2 hours | [13] |

| Deprotection Time | ~20 minutes | [13] |

| Typical Crude Peptide Purity | Sequence-dependent | [4] |

| Final Purity after HPLC | >95% | [14] |

Impact on Peptide-Receptor Interactions: Somatostatin Receptor Signaling

Peptides modified with D-3,4-difluorophenylalanine can exhibit altered receptor binding and signaling properties. Somatostatin analogs are a well-studied class of peptides where such modifications have been explored.[15] Somatostatin receptors (SSTRs) are G-protein coupled receptors (GPCRs) that, upon activation, initiate a downstream signaling cascade.[16][17]

The binding of a somatostatin analog to an SSTR (predominantly SSTR2) activates an inhibitory G-protein (Gi).[18] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[13][19] The reduction in cAMP leads to decreased activity of Protein Kinase A (PKA), which in turn affects the phosphorylation of various downstream targets, including transcription factors like CREB, ultimately modulating gene expression and cellular processes such as proliferation and hormone secretion.[3][14]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. journals.physiology.org [journals.physiology.org]

- 13. cusabio.com [cusabio.com]

- 14. fiveable.me [fiveable.me]

- 15. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Somatostatin Analogs in Clinical Practice: A Review | MDPI [mdpi.com]

- 19. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Incorporating 3,4-Difluorophenylalanine into Proteins in E. coli

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the site-specific incorporation of the non-canonical amino acid 3,4-Difluorophenylalanine (3,4-diF-Phe) into recombinant proteins expressed in Escherichia coli. The introduction of this fluorinated analog of phenylalanine can serve as a powerful tool for studying protein structure, function, and interactions using ¹⁹F-NMR spectroscopy, as well as for engineering proteins with novel properties.

Introduction

The expansion of the genetic code to include non-canonical amino acids (ncAAs) offers a versatile platform for protein engineering and drug discovery. Site-specific incorporation of ncAAs is achieved by utilizing an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to uniquely recognize the ncAA and a specific codon, typically a nonsense or "stop" codon like the amber codon (TAG). This methodology allows for the precise insertion of ncAAs with unique chemical functionalities into a protein of interest.

This compound, an analog of phenylalanine, provides a unique ¹⁹F NMR probe for investigating protein structure and dynamics. The fluorine atoms offer a sensitive and non-perturbing label for NMR studies, enabling the characterization of protein conformational changes, ligand binding, and protein-protein interactions.

Principle of Incorporation

The site-specific incorporation of 3,4-diF-Phe into a target protein in E. coli relies on the introduction of a dedicated orthogonal translation system. This system consists of:

-

An orthogonal aminoacyl-tRNA synthetase (aaRS) , engineered to specifically recognize and charge 3,4-diF-Phe.

-

A corresponding orthogonal suppressor tRNA , which recognizes the amber stop codon (TAG) in the mRNA sequence of the target protein.

-

A plasmid vector encoding the gene of interest with an in-frame amber codon at the desired incorporation site.

When these components are co-expressed in E. coli in the presence of 3,4-diF-Phe in the growth medium, the engineered aaRS acylates the suppressor tRNA with 3,4-diF-Phe. This acylated tRNA then delivers the ncAA to the ribosome in response to the amber codon, resulting in the incorporation of 3,4-diF-Phe at the specified position in the polypeptide chain.

Experimental Data Summary

The following tables summarize typical quantitative data obtained from experiments involving the incorporation of fluorinated phenylalanine analogs. While specific yields for 3,4-diF-Phe may vary depending on the protein and expression system, these values provide a general benchmark.

Table 1: Protein Yields with Incorporated Fluorinated Phenylalanine Analogs

| Protein | Non-Canonical Amino Acid | Expression System | Yield (mg/L of culture) | Reference |

| Dihydrofolate Reductase (DHFR) | p-fluoro-phenylalanine | E. coli with yeast suppressor tRNA/synthetase pair | 8 - 12 | [1][2] |

| Superfolder GFP (sfGFP) | 3,4-dihydroxy-L-phenylalanine (DOPA) | Autonomous E. coli strain | 3.1 | [3] |

| Wild-type sfGFP | - | Standard E. coli expression | 90 | [3] |

Table 2: Incorporation Efficiency of Fluorinated Phenylalanine Analogs

| Non-Canonical Amino Acid | Protein | Incorporation Efficiency (%) | Analytical Method | Reference |

| p-fluoro-phenylalanine | Dihydrofolate Reductase (DHFR) | 64 - 75 | Not specified | [1][2] |

| Various fluorinated Phe analogs | Superfolder GFP (sfGFP) | High-fidelity confirmed | ESI-Mass Spectrometry | [4] |

Experimental Protocols

This section provides detailed protocols for the incorporation of this compound into a target protein in E. coli.

Materials and Reagents

-

E. coli Strain: BL21(DE3) is a commonly used strain for protein expression. For enhanced incorporation efficiency, consider using strains with a modified genome, such as those with a knockout of release factor 1 (RF1), like B-95.ΔA.[5]

-

Plasmids:

-

Expression plasmid for the gene of interest containing an amber (TAG) codon at the desired site of incorporation.

-

Plasmid encoding the orthogonal aaRS/tRNA pair specific for 3,4-diF-Phe (e.g., a pEVOL or pSUPAR-based vector).

-

-

Non-Canonical Amino Acid: this compound (commercially available).

-

Media and Antibiotics:

-

Luria-Bertani (LB) agar (B569324) and broth.

-

Appropriate antibiotics for plasmid selection (e.g., ampicillin (B1664943) and chloramphenicol).[6][7]

-

-

Inducers: Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-arabinose.[6]

-

Buffers and Reagents for Protein Purification:

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Ni-NTA affinity chromatography resin (for His-tagged proteins).

-

Protocol for Protein Expression and Incorporation of 3,4-diF-Phe

-

Transformation:

-

Co-transform competent E. coli cells (e.g., BL21(DE3)) with the expression plasmid for your gene of interest (containing the TAG codon) and the plasmid encoding the orthogonal aaRS/tRNA pair.[6][7]

-

For efficient co-transformation, use 200-300 ng of each plasmid vector.[7]

-

Plate the transformed cells on LB-agar plates containing the appropriate antibiotics for selection (e.g., 100 µg/mL ampicillin and 34 µg/mL chloramphenicol).[6][7]

-

Incubate the plates overnight at 37°C.

-

-

Starter Culture:

-

Protein Expression:

-

The following day, inoculate 1 L of LB medium (containing antibiotics) with the overnight starter culture.

-

Add this compound to the culture medium to a final concentration of 1 mM.

-

Grow the culture at 37°C in a shaking incubator until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6.[6]

-

Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02% (w/v).[6]

-

Continue to shake the culture overnight at 30°C.

-

-

Cell Harvest:

-

Harvest the cells by centrifugation at 4,750 x g for 10 minutes.[3]

-

The cell pellet can be stored at -80°C or used immediately for protein purification.

-

Protocol for Protein Purification (for His-tagged proteins)

-

Cell Lysis:

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Affinity Chromatography:

-

Equilibrate a Ni-NTA column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the target protein with elution buffer.

-

-

Analysis of Incorporation:

-

Analyze the purified protein by SDS-PAGE to confirm size and purity.

-

Confirm the incorporation of this compound by electrospray ionization mass spectrometry (ESI-MS). The mass of the protein will be increased by the difference in mass between 3,4-diF-Phe and the canonical amino acid it replaced.[4]

-

Visualizations

Signaling Pathway for 3,4-diF-Phe Incorporation

Caption: Pathway for site-specific incorporation of 3,4-diF-Phe.

Experimental Workflow for Protein Expression

Caption: Workflow for expressing proteins with 3,4-diF-Phe.

References

- 1. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and Genetic Incorporation of 3,4-Dihydroxy-L-Phenylalanine into Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. biochemistry.ucla.edu [biochemistry.ucla.edu]

- 7. biochemistry.ucla.edu [biochemistry.ucla.edu]

Site-Specific Incorporation of 3,4-Difluorophenylalanine into Proteins Using Amber Stop Codon Suppression

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in chemical biology and drug development. This technique allows for the precise introduction of novel chemical functionalities, enabling detailed studies of protein structure and function, as well as the development of proteins with enhanced therapeutic properties. 3,4-Difluorophenylalanine (3,4-diF-Phe) is a particularly valuable ncAA. The fluorine substitutions on the phenyl ring alter the electronic properties of the amino acid, making it a sensitive probe for ¹⁹F-NMR spectroscopy and a tool to modulate protein-protein or protein-ligand interactions. This document provides detailed application notes and protocols for the site-specific incorporation of 3,4-diF-Phe into proteins in both Escherichia coli and mammalian cells using amber stop codon (UAG) suppression technology.

Principle of Amber Stop Codon Suppression

The genetic code is expanded to include 3,4-diF-Phe by hijacking the UAG amber stop codon. This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This pair functions independently of the host cell's endogenous translational machinery. The orthogonal tRNA, known as a suppressor tRNA, recognizes the UAG codon in the mRNA sequence, while the engineered orthogonal aminoacyl-tRNA synthetase specifically charges this tRNA with 3,4-diF-Phe. This ensures that 3,4-diF-Phe is incorporated only at the desired position, which is encoded by the UAG codon.

Applications in Research and Drug Development

The ability to incorporate 3,4-diF-Phe site-specifically into proteins opens up a range of applications:

-

¹⁹F-NMR Spectroscopy: Fluorine's high sensitivity in NMR makes it an excellent probe for studying protein structure, dynamics, and conformational changes without the background noise of ¹H-NMR.

-

Modulation of Protein Stability and Function: The electron-withdrawing nature of fluorine can alter the local electronic environment, influencing protein folding, stability, and enzymatic activity.

-

Probing Aromatic Interactions: Site-specific replacement of natural aromatic residues with 3,4-diF-Phe allows for the fine-tuning and investigation of cation-π and other aromatic interactions that are critical for molecular recognition.

-

Development of Novel Biotherapeutics: Incorporation of 3,4-diF-Phe can enhance the metabolic stability and pharmacokinetic properties of therapeutic proteins.

Quantitative Data Summary

The efficiency and fidelity of 3,4-diF-Phe incorporation can vary depending on the expression system, the specific orthogonal synthetase used, and the context of the amber codon within the gene. The following table summarizes typical quantitative data obtained for the incorporation of fluorinated phenylalanine analogs, which can serve as a benchmark for 3,4-diF-Phe.

| Parameter | E. coli Expression System | Mammalian (HEK293T) Expression System | Reference |

| Orthogonal Synthetase | Evolved Pyrrolysyl-tRNA Synthetase (PylRS) variants (e.g., PheX-D6, PheX-B5) | Evolved Pyrrolysyl-tRNA Synthetase (PylRS) variants (e.g., PheX-D6) | [1][2] |

| Protein Yield | 1-10 mg/L of culture | 10-50 µ g/gram of cell pellet (transient transfection) | [2][3] |

| Incorporation Fidelity | >95% | >95% | [1][2] |

| Concentration of 3,4-diF-Phe | 1-2 mM | 1-2 mM | [1] |

Experimental Workflow and Signaling Pathways

The overall workflow for the site-specific incorporation of 3,4-diF-Phe is depicted below. This process involves the co-transformation of cells with a plasmid encoding the orthogonal tRNA/synthetase pair and a plasmid for the target protein containing an amber stop codon at the desired position.

The core of this technology relies on the creation of an orthogonal translational system within the host cell. The logical relationship between the components is illustrated in the diagram below.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound in E. coli

1. Plasmid Preparation:

- Obtain or construct a plasmid encoding the gene of interest with an in-frame amber stop codon (TAG) at the desired incorporation site.

- Obtain a compatible plasmid expressing an evolved orthogonal aminoacyl-tRNA synthetase (e.g., a PylRS variant) and its cognate suppressor tRNA. The pEVOL plasmid series is a common choice.

2. Transformation:

- Co-transform chemically competent E. coli cells (e.g., BL21(DE3)) with both the target protein plasmid and the orthogonal system plasmid.

- Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids.

- Incubate overnight at 37°C.

3. Protein Expression:

- Inoculate a single colony into 5-10 mL of LB medium with the required antibiotics and grow overnight at 37°C with shaking.

- The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture.

- Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

- Add this compound to a final concentration of 1-2 mM.

- Induce the expression of the orthogonal system with L-arabinose (e.g., 0.02% final concentration if using a pEVOL plasmid).

- Induce the expression of the target protein with IPTG (e.g., 0.5-1 mM final concentration).

- Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours with shaking.

4. Protein Purification:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).

- Clarify the lysate by centrifugation.

- Purify the target protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Protocol 2: Site-Specific Incorporation of this compound in Mammalian Cells (HEK293T)

1. Plasmid Preparation:

- Clone the gene of interest with the amber stop codon into a mammalian expression vector.

- Obtain a mammalian expression vector encoding the orthogonal synthetase and tRNA pair.

2. Cell Culture and Transfection: